Home > Products > Screening Compounds P74671 > N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide -

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide

Catalog Number: EVT-5758333
CAS Number:
Molecular Formula: C18H19N5O3
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Ethyl 2-(1H-pyrazol-1-yl)acetate is a starting material used in the synthesis of various 1,3,4-oxadiazole derivatives. It is prepared by the reaction of ethyl chloroacetate with 1H-pyrazole. []

Relevance: This compound demonstrates the use of substituted heterocycles (in this case, pyrazole) as building blocks for constructing 1,3,4-oxadiazole derivatives, similar to the 5-cyclopropyl-1,2,4-oxadiazole moiety present in N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. []

2-(1H-pyrazol-1-yl)acetohydrazide

Compound Description: This compound is an intermediate formed from Ethyl 2-(1H-pyrazol-1-yl)acetate upon reaction with hydrazine hydrate. It serves as a precursor for the synthesis of Schiff bases, which are further cyclized to generate 1,3,4-oxadiazole derivatives. []

Relevance: This compound highlights the importance of hydrazide functionality in the synthesis of 1,3,4-oxadiazoles, a key structural feature also present in N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. []

N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazide derivatives

Compound Description: These compounds are Schiff bases formed by the condensation of 2-(1H-pyrazol-1-yl)acetohydrazide with various aromatic aldehydes. They serve as direct precursors for the synthesis of 1,3,4-oxadiazole derivatives via cyclization reactions. []

Relevance: The formation of these Schiff bases exemplifies the common synthetic strategy for generating 1,3,4-oxadiazoles from hydrazides, a methodology that could be relevant to the synthesis of N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. []

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

Compound Description: These are 1,3,4-oxadiazole derivatives synthesized through the cyclization of N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazide derivatives using acetic anhydride. They were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: These compounds share the core 1,3,4-oxadiazole scaffold with N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide and demonstrate the potential of this heterocyclic system for exhibiting antibacterial properties. []

2-(5-((Naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazide

Compound Description: This compound is a starting material used for synthesizing a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamides. It undergoes condensation with aromatic aldehydes, followed by cyclocondensation with chloroacetyl chloride to produce the target compounds. [, ]

Relevance: This compound, while containing a thioxo-1,3,4-oxadiazole moiety rather than the 1,2,4-oxadiazole present in N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide, highlights the use of substituted oxadiazoles as pharmacophores and their potential for modification and optimization. [, ]

N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide

Compound Description: This series of compounds are derivatives of 2-(5-((Naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazide. They were synthesized by cyclocondensation with chloroacetyl chloride and evaluated for their antibacterial and antifungal activities. [, ]

Relevance: These compounds demonstrate the derivatization of oxadiazoles with azetidinone rings, a strategy that could potentially be applied to the core structure of N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide to explore structure-activity relationships. [, ]

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. It was identified through optimization of a series of oxadiazole-containing compounds for FLAP binding and inhibition of LTB4 synthesis. []

Relevance: This compound contains the 1,2,4-oxadiazole moiety present in N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide and emphasizes the potential of this heterocyclic system for biological activity, particularly in inflammatory pathways. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Compound Description: This compound was used as a starting point for the synthesis of novel derivatives containing acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. The derivatives exhibited antimicrobial activity. []

Relevance: This compound highlights the use of fused heterocyclic systems, similar to the quinoxalinone ring in N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide, in the design of potential antimicrobial agents. []

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This derivative of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one showed the best antimicrobial activity among the synthesized compounds. Docking studies suggested that it may target tRNA (guanine37-N1)-methyltransferase, a potential target for antibiotics. []

Relevance: This compound demonstrates the incorporation of an acetamide substituent onto a fused heterocyclic system, a modification strategy that could potentially be explored for N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide to alter its biological activity. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

Compound Description: This compound, and its 3-p-methylbenzyl derivative, displayed activity against Candida albicans fungi. It was synthesized as part of a series of novel derivatives of 4-oxo-and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines. []

Relevance: This compound contains both a thieno[2,3-d]pyrimidine and a 1,2,4-oxadiazole moiety, highlighting the combination of diverse heterocyclic systems. This approach could provide insights for modifying the structure of N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide to explore different biological targets. []

5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione

Compound Description: This compound, and its 4-S-alkyl derivatives, exhibited activity against Candida albicans fungi. It was synthesized as part of a series of novel derivatives of 4-oxo-and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines. []

Relevance: The presence of the 1,2,4-oxadiazole moiety in this compound further reinforces the relevance of this heterocycle to N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide, particularly for potential antifungal activity. []

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

Compound Description: This compound exhibited significant growth inhibition against Staphylococcus aureus and Bacillus subtilis bacteria. It was synthesized as part of a series of novel derivatives of 4-oxo-and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines. []

Relevance: This compound further emphasizes the potential of 1,2,4-oxadiazole-containing compounds for antibacterial activity, making it a relevant point of comparison for N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. []

5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound serves as a key intermediate for the synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. Its synthesis involves a 1,1′-carbonyldiimidazole-promoted interaction of 5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid with benzohydrazide. []

Relevance: This compound demonstrates the synthesis of a thieno[2,3-d]pyrimidine scaffold linked to a 1,3,4-oxadiazole. Although the oxadiazole regioisomer differs from N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide, it highlights the diverse structural modifications possible within the oxadiazole family. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds were synthesized by alkylating 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with various alkylating agents. Some members of this series exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

Relevance: These compounds, while containing the 1,3,4-oxadiazole regioisomer, showcase the impact of alkyl substituents on biological activity, a concept that could be applied to exploring structural analogs of N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. []

γ-carbolines modified by 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)ethyl fragment

Compound Description: These are a class of compounds designed as potential treatments for neurodegenerative diseases and cognitive enhancement. The synthesis involves a Michael reaction followed by the formation of N-hydroxyamidine and cyclization to yield oxadiazole derivatives. []

Relevance: These compounds exemplify the incorporation of the 1,2,4-oxadiazole motif into complex heterocyclic frameworks, such as γ-carbolines. This highlights the versatility of the 1,2,4-oxadiazole ring system in medicinal chemistry, aligning with the structural features of N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. []

2-methyl-5-[2-(5-phenyl[1,2,4]oxadiazol-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido-[4.3-b]indoles

Compound Description: These compounds are specific examples of γ-carbolines modified by a 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)ethyl fragment. They are considered direct heterocyclic analogs of Dimebon, a drug with potential neuroprotective properties. []

Relevance: These compounds highlight the potential of 1,2,4-oxadiazole-containing γ-carbolines as therapeutic agents, particularly for neurological disorders. This connection reinforces the importance of exploring diverse pharmacological applications for compounds containing 1,2,4-oxadiazole, similar to N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. []

Properties

Product Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide

IUPAC Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1-yl)acetamide

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H19N5O3/c1-22(9-8-15-20-18(26-21-15)12-6-7-12)17(25)11-23-14-5-3-2-4-13(14)19-10-16(23)24/h2-5,10,12H,6-9,11H2,1H3

InChI Key

GHKHNEYGEZKGKL-UHFFFAOYSA-N

SMILES

CN(CCC1=NOC(=N1)C2CC2)C(=O)CN3C4=CC=CC=C4N=CC3=O

Canonical SMILES

CN(CCC1=NOC(=N1)C2CC2)C(=O)CN3C4=CC=CC=C4N=CC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.